molecular formula C12H25I B1195011 1-Iodo-2-methylundecane CAS No. 73105-67-6

1-Iodo-2-methylundecane

Cat. No.: B1195011
CAS No.: 73105-67-6
M. Wt: 296.23 g/mol
InChI Key: RTWBFGUVCAVDFO-UHFFFAOYSA-N
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Description

1-Iodo-2-methylundecane is an organic compound with the molecular formula C12H25I. It belongs to the class of organoiodides, which are compounds containing a chemical bond between a carbon atom and an iodine atom. This compound is characterized by the presence of an iodine atom at the first position and a methyl group at the second position of the undecane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylundecane can be synthesized through various methods. One common approach involves the iodination of 2-methylundecane. This process typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3), under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methylundecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Depending on the nucleophile used, products such as 2-methylundecanol, 2-methylundecanenitrile, or 2-methylundecylamine can be obtained.

    Reduction Reactions: The major product is 2-methylundecane.

Scientific Research Applications

1-Iodo-2-methylundecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methylundecane involves its interaction with various molecular targets and pathways. In biological systems, it may act as a metabolite, participating in metabolic reactions that influence cellular processes. For example, in cancer cells, it can affect pathways related to cell growth and survival, potentially leading to altered metabolic states that contribute to cancer progression .

Comparison with Similar Compounds

    1-Iodo-2-methylundecane vs. 1-Iodo-2-methyldodecane: Both compounds are organoiodides with similar structures, but the latter has an additional carbon atom in the chain, leading to different physical and chemical properties.

    This compound vs. 1-Bromo-2-methylundecane: The substitution of iodine with bromine results in different reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its role as a metabolite in cancer metabolism further distinguishes it from other similar compounds, highlighting its potential significance in biomedical research .

Properties

IUPAC Name

1-iodo-2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWBFGUVCAVDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337929
Record name 1-Iodo-2-methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73105-67-6
Record name 1-Iodo-2-methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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